REACTION_CXSMILES
|
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[N:10]1[C:17]([NH2:18])=[N:16][C:14]([NH2:15])=[N:13][C:11]=1[NH2:12]>>[C:11]1([NH2:12])[N:13]=[C:14]([NH2:15])[N:16]=[C:17]([NH2:18])[N:10]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[N:10]1[C:17]([NH2:18])=[N:16][C:14]([NH2:15])=[N:13][C:11]=1[NH2:12]>>[C:11]1([NH2:12])[N:13]=[C:14]([NH2:15])[N:16]=[C:17]([NH2:18])[N:10]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |